N-(4-(N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)acetamide
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Overview
Description
N-(4-(N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)acetamide is a complex organic compound that features a combination of pyridine, piperidine, and sulfonamide groups
Mechanism of Action
Target of Action
The primary target of this compound is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell. They play a significant role in the modulation of growth factor signals, which regulate cell proliferation and differentiation.
Mode of Action
The compound interacts with its target, the tyrosine kinases, by binding to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This interaction inhibits the activity of tyrosine kinases, thereby disrupting the signaling pathways that they modulate.
Pharmacokinetics
It’s worth noting that the compound’s structure, particularly its polytopic nature and the presence of amide, amine, and pyrimidine groups, may influence its pharmacokinetic properties .
Result of Action
The result of the compound’s action is the inhibition of cell growth and proliferation. By inhibiting tyrosine kinases, the compound disrupts growth factor signaling pathways, leading to reduced cell proliferation and growth. This makes it a potential therapeutic agent for conditions characterized by overactive cell proliferation, such as leukemia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)acetamide typically involves multiple steps. One common route includes the following steps:
Formation of the Piperidine Intermediate: The initial step involves the synthesis of the piperidine intermediate by reacting pyridine with piperidine under controlled conditions.
Sulfonamide Formation: The piperidine intermediate is then reacted with a sulfonyl chloride to form the sulfonamide linkage.
Acetylation: Finally, the sulfonamide intermediate is acetylated using acetic anhydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide and acetyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or acetyl derivatives.
Scientific Research Applications
N-(4-(N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)benzamide
- N-(4-(N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)propionamide
Uniqueness
N-(4-(N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-[4-[(1-pyridin-2-ylpiperidin-4-yl)methylsulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-15(24)22-17-5-7-18(8-6-17)27(25,26)21-14-16-9-12-23(13-10-16)19-4-2-3-11-20-19/h2-8,11,16,21H,9-10,12-14H2,1H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZSUKGRAYVRPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3=CC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.